Gardenina B

Descripción general

Descripción

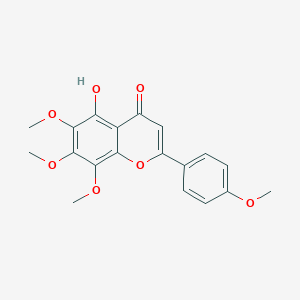

La gardenina B es un flavonoide natural que se aísla de plantas como Baccharis scandens y Gardenia jasminoides . Exhibe una potente actividad antiproliferativa contra varias líneas celulares de cáncer humano . La this compound es una tetrametoxiflavona, específicamente 5-hidroxi-6,7,8-trimetoxi-2-(4-metoxifenil)-4H-1-benzopiran-4-ona .

Aplicaciones Científicas De Investigación

La gardenina B tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizada como precursor para sintetizar otros derivados flavonoides.

Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Mecanismo De Acción

La gardenina B ejerce sus efectos principalmente a través de la inhibición de la ubiquitina-proteasa específica 7 (USP7). Esta inhibición conduce a la activación de la vía de señalización de p53, lo que resulta en la inducción de la apoptosis en las células cancerosas . El compuesto forma un complejo con USP7, estabilizado por interacciones π-π y enlaces de hidrógeno, lo que aumenta su afinidad de unión y eficacia .

Compuestos similares:

Tangeretina: Un flavonoide relacionado con características estructurales similares, pero carece del grupo hidroxilo en la posición 5.

Nobiletina: Otra tetrametoxiflavona con diferentes patrones de sustitución en el esqueleto de flavona.

Pectolinarigenina: Un flavonoide con propiedades anticancerígenas similares pero diferentes características estructurales.

Singularidad de la this compound: La this compound es única debido a su patrón específico de sustitución de hidroxilo y metoxi, que contribuye a su potente actividad antiproliferativa y capacidad para inhibir USP7 . Esto la convierte en un compuesto valioso para futuras investigaciones y desarrollo en terapéutica contra el cáncer.

Análisis Bioquímico

Biochemical Properties

Gardenin B plays a significant role in biochemical reactions, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7). This enzyme is involved in the deubiquitination process, which regulates the degradation of proteins within the cell. Gardenin B interacts with USP7 by binding to its catalytic active site, thereby inhibiting its activity. This interaction is crucial as it leads to the stabilization of the tumor suppressor protein p53, which is often degraded in cancer cells. The binding of Gardenin B to USP7 involves π-π interactions with histidine 461 and phenylalanine 409, as well as hydrogen bonds with leucine 406 .

Cellular Effects

Gardenin B has been shown to exert cytotoxic effects on various types of cancer cells. In particular, it has demonstrated antiproliferative activity in HCT116 colon cancer cells. The compound activates the p53 signaling pathway, leading to cell cycle arrest and apoptosis. Additionally, Gardenin B influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of USP7 and stabilizing p53 .

Molecular Mechanism

The molecular mechanism of Gardenin B involves its binding interactions with USP7, leading to the inhibition of the enzyme’s deubiquitination activity. This inhibition results in the accumulation of ubiquitinated proteins, including p53, which in turn activates the p53 signaling pathway. The activation of this pathway induces the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting its anticancer effects. The binding interactions of Gardenin B with USP7 are stabilized by π-π interactions and hydrogen bonds, ensuring a strong and specific inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gardenin B have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against USP7. Prolonged exposure to Gardenin B can lead to its degradation, which may reduce its efficacy. Long-term studies have shown that Gardenin B can induce sustained activation of the p53 signaling pathway, leading to prolonged antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of Gardenin B vary with different dosages in animal models. At low doses, Gardenin B has been shown to effectively inhibit USP7 and activate the p53 signaling pathway without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of Gardenin B plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

Gardenin B is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes such as USP7, leading to the inhibition of deubiquitination and the accumulation of ubiquitinated proteins. This interaction affects metabolic flux and metabolite levels, particularly those related to protein degradation and turnover. The stabilization of p53 by Gardenin B also influences metabolic pathways involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, Gardenin B is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to USP7 and other cellular proteins. Gardenin B’s distribution within the cell ensures its availability for inhibiting USP7 and activating the p53 signaling pathway, thereby exerting its therapeutic effects .

Subcellular Localization

Gardenin B’s subcellular localization is primarily within the cytoplasm, where it interacts with USP7 and other biomolecules. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to USP7 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing Gardenin B to specific cellular compartments, ensuring its effective interaction with USP7 and other target proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La gardenina B se puede sintetizar mediante la desmetilación de la tangeretina, un flavonoide relacionado. El proceso implica el uso de desmetilasas específicas, como las dioxigenasas dependientes de 2-oxoglutarato, que catalizan la 7-O-desmetilación de flavonas metoxiladas .

Métodos de producción industrial: La producción industrial de this compound suele implicar la extracción de fuentes naturales como Gardenia jasminoides. El proceso de extracción incluye la extracción con disolventes, seguida de la purificación mediante técnicas cromatográficas para aislar el compuesto con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La gardenina B sufre diversas reacciones químicas, incluidas:

Oxidación: La this compound se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus correspondientes derivados de dihidroflavona.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo y metoxi.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como las aminas y los tioles en condiciones básicas.

Principales productos formados:

Oxidación: Formación de quinonas y otros derivados flavonoides oxidados.

Reducción: Formación de derivados de dihidroflavona.

Sustitución: Formación de derivados flavonoides sustituidos con varios grupos funcionales.

Comparación Con Compuestos Similares

Tangeretin: A related flavonoid with similar structural features but lacks the hydroxyl group at position 5.

Nobiletin: Another tetramethoxyflavone with different substitution patterns on the flavone backbone.

Pectolinarigenin: A flavonoid with similar anti-cancer properties but different structural features.

Uniqueness of Gardenin B: Gardenin B is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its potent anti-proliferative activity and ability to inhibit USP7 . This makes it a valuable compound for further research and development in cancer therapeutics.

Actividad Biológica

Gardenin B, a methoxyflavonoid derived from the plant Gardenia jasminoides, has garnered attention in recent years due to its notable biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to elucidate the mechanisms of action, effects on cancer cells, and potential therapeutic applications of Gardenin B.

Research has demonstrated that Gardenin B induces apoptosis in human leukemia cells through multiple pathways. Key findings include:

- Caspase Activation : Gardenin B significantly increases the activity of several caspases (caspase-2, -3, -8, and -9), which are crucial for the execution of apoptosis. In a study involving HL-60 leukemia cells, treatment with Gardenin B resulted in a dose-dependent increase in caspase activity after 24 hours .

- Cell Cycle Arrest : The compound causes G2-M phase arrest in treated cells. Specifically, a marked increase in the hypodiploid cell population (indicative of apoptosis) was observed after 12, 24, and 48 hours of treatment . The following table summarizes the effects on cell cycle distribution:

| Treatment Duration | % Sub-G1 | % G1 | % S | % G2-M |

|---|---|---|---|---|

| Control | 4.9 ± 0.8 | 36.8 ± 0.5 | 36.7 ± 0.8 | 20.5 ± 1.0 |

| 6 hours | Increased | Decreased | Decreased | Increased |

| 12 hours | Increased | Decreased | Decreased | Increased |

| 24 hours | Increased | Decreased | Decreased | Increased |

| 48 hours | Increased | Decreased | Decreased | Increased |

- Mitochondrial Pathway Involvement : The release of cytochrome c from mitochondria into the cytosol is another critical event triggered by Gardenin B treatment, which suggests involvement of the intrinsic apoptotic pathway .

Research Findings

A comprehensive study focused on the effects of Gardenin B on HL-60 and U-937 leukemia cell lines provided further insights:

- Apoptotic Markers : The cleavage of poly(ADP-ribose) polymerase (PARP) was observed alongside increased levels of cytochrome c in the cytosol after treatment with Gardenin B . This indicates that both intrinsic and extrinsic apoptotic pathways are activated.

- Bcl-2 Family Proteins : Notably, Gardenin B reduced the expression levels of anti-apoptotic protein Bcl-2 while not affecting Bax levels significantly, further supporting its role in promoting apoptosis through modulation of these key regulatory proteins .

Case Studies and Clinical Implications

While most studies to date have been preclinical, they highlight the potential for Gardenin B as a therapeutic agent in leukemia treatment:

- In vitro Studies : Multiple studies have confirmed that Gardenin B effectively induces apoptosis across various cancer cell lines, suggesting broad applicability beyond just leukemia .

- Future Directions : Further research is warranted to explore the pharmacokinetics and bioavailability of Gardenin B in vivo, as well as its efficacy in combination with other chemotherapeutic agents.

Propiedades

IUPAC Name |

5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEVSYZNYDZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182260 | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-20-1 | |

| Record name | Gardenin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardenin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.